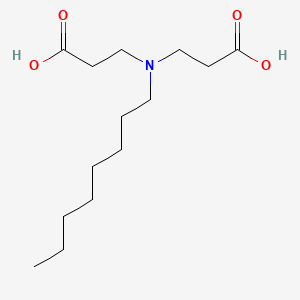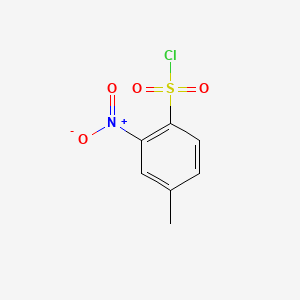
2-(3-Aminopropoxy)ethanol
Descripción general
Descripción
2-(3-Aminopropoxy)ethanol, also known as 2-AP, is an amine-containing compound used in a variety of scientific applications. It is a common component of many laboratory experiments and research studies, and is used to synthesize a variety of compounds.
Aplicaciones Científicas De Investigación
Polymerization Processes
- Polymerization of Silane Coupling Agents : Research by Ogasawara et al. (2001) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" discusses the polymerization process of silane coupling agents, including the release of ethanol from ethoxy groups, a key reaction in the condensation process. This study utilized 1H NMR spectroscopy to investigate the kinetics of ethanol release, identifying two separate reaction processes and calculating various thermodynamic parameters (Ogasawara et al., 2001).
Molecular Packing in Liquids
- Self-Assembly in Liquid Ethanediol : Świergiel and Jadżyn (2017) in "Journal of Molecular Liquids" explored the molecular packing in liquids like 1,2-ethanediol and 2-aminoethanol. Their study highlighted how structural modifications in molecules, such as replacing a hydrogen atom in the CH3 group of ethanol with hydroxyl or amino moieties, significantly influence the molar volume and molecular packing of the resulting compounds (Świergiel & Jadżyn, 2017).
Receptor Research
- Differentiation of Receptors : Lands, Ludueña, and Buzzo (1967) in "Life sciences" investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, observing changes in sympathomimetic activity. This study contributed to the understanding of β-receptor populations and their responsiveness to various structural modifications of related compounds (Lands et al., 1967).
Synthesis and Applications
- Synthesis of Heterocyclic Compounds : Kametani et al. (1970) in "Chemical & Pharmaceutical Bulletin" explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its application in the synthesis of various heterocyclic compounds. This research provided insights into phenolic cyclization processes and the formation of specific isoquinolines (Kametani et al., 1970).
Polymerization Catalysts
- Catalysis in Polymerization Processes : Bakkali-Hassani et al. (2018) in "Macromolecules" investigated the use of commercial aminoalcohols as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This study highlighted the potential of aminoalcohols in catalyzing polymer synthesis, offering a direct route to various telechelic and block copolymers (Bakkali-Hassani et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is often used in organic synthesis as an important intermediate
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new chemical structures . The specifics of these interactions and the resulting changes would depend on the particular synthesis process in which it is used.
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific compounds and conditions involved .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of new chemical structures .
Análisis Bioquímico
Biochemical Properties
2-(3-Aminopropoxy)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain aminotransferases, facilitating the transfer of amino groups in metabolic pathways. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Conversely, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact shifts from beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. The compound can affect the levels of key metabolites, thereby altering metabolic flux and overall cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by amino acid transporters, facilitating its distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in metabolic processes, or to the endoplasmic reticulum, where it can affect protein folding and processing .
Propiedades
IUPAC Name |
2-(3-aminopropoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCBBLSKSECMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53424-04-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53424-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301210398 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53424-04-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)








